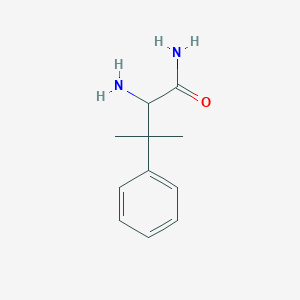
2-Amino-3-methyl-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-3-phenylbutanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of butanamide, featuring an amino group, a methyl group, and a phenyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3-phenylbutanamide typically involves the reaction of 3-methyl-3-phenylbutanoic acid with ammonia or an amine under specific conditions. One common method is the amidation reaction, where the carboxylic acid group of 3-methyl-3-phenylbutanoic acid reacts with ammonia in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or secondary amines.
Scientific Research Applications
2-Amino-3-methyl-3-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3-phenylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the phenyl group can participate in hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanamide: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Phenylbutanamide: Lacks the amino and methyl groups, affecting its biological activity and applications.
2-Amino-3-phenylbutanamide: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Amino-3-methyl-3-phenylbutanamide is unique due to the presence of both the amino and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-3-methyl-3-phenylbutanamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H2,13,14) |
InChI Key |
GPKMSUFEAUZGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12820349.png)

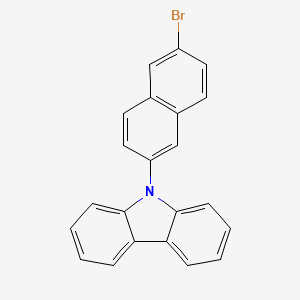
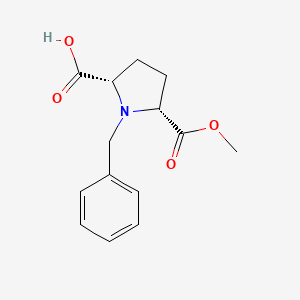
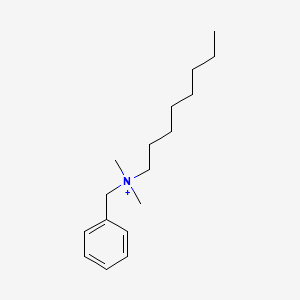
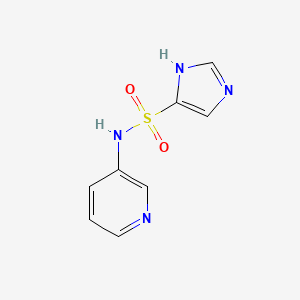
![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
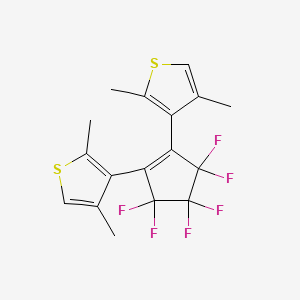
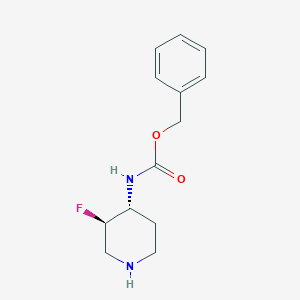
![5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820390.png)
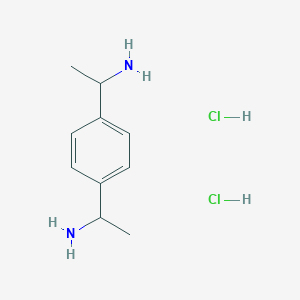

![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12820428.png)
